Methyl 7-oxooctanoate
Overview
Description
“Methyl 7-oxooctanoate” is a chemical compound with the molecular formula C9H16O3 . It has an average mass of 172.224 g/mol .
Synthesis Analysis
The synthesis of “this compound” can be achieved through nucleophilic acylation . A research paper describes the development, optimization, and validation of a GC-MS method for the trace level determination of structurally alert alkyl halide impurities in Cilastatin sodium drug substance . The paper provides a detailed procedure for the synthesis of “this compound” and other related compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact structure can be viewed using specific software .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 0.969±0.06 g/cm3 and a predicted boiling point of 246.2±23.0 °C . Other physical properties such as melting point, refractive index, etc., are not available .Scientific Research Applications
Nucleophilic Acylation and Esterification
Methyl 7-oxooctanoate has been utilized in nucleophilic acylation with disodium tetracarbonylferrate, demonstrating its application in chemical synthesis processes. This compound serves as a product in reactions involving esterification of substituted monobasic acids (Finke & Sorrell, 2003).
Analysis of Autoxidation Products
In the study of autoxidation of fatty acid esters, this compound has been identified as an oxidation product. This highlights its role in understanding the oxidative stability and degradation pathways of fatty acids (Sehat et al., 1998).
Use in Synthesis of Labelled Fatty Acid Esters
This compound has been synthesized for use as an intermediate in the preparation of labelled fatty acid methyl esters. This application is significant in research involving the tracking and analysis of fatty acid metabolism (Adlof, 1987).
Copolymerization Studies
The compound has been involved in copolymerization studies, particularly in investigating the copolymerization behavior of various comonomers. This research provides insights into polymer chemistry and materials science (Harrisson et al., 2001).
Intermediate in Synthesis of Pharmaceuticals
It is used as a key intermediate in the synthesis of pharmaceutical compounds, such as misoprostol. This application underscores its importance in medicinal chemistry and drug development (Jiang Xin-peng et al., 2017).
Catalysis and Chemical Reactions
This compound has been used in studies exploring catalysis and chemical reactions, such as the cleavage of cycloalkanones and ring-opening reactions. This highlights its utility in understanding and developing new catalytic processes (Ballini et al., 1992).
Properties
IUPAC Name |
methyl 7-oxooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(10)6-4-3-5-7-9(11)12-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWMLOXILABMHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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